molecular formula C6H7Cl2NO3 B2413706 Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate CAS No. 289030-37-1

Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B2413706
CAS No.: 289030-37-1
M. Wt: 212.03
InChI Key: VFWFPMBSMDORNY-UHFFFAOYSA-N
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Description

“Dichloromethyl methyl ether” is an organic compound that belongs to the class of ethers with a dichloromethyl group and a methyl group . Its chemical formula is Cl₂CHOCH₃ .


Synthesis Analysis

“Dichloromethyl methyl ether” can be synthesized from methyl formate and a mixture of phosphorus pentachloride and phosphorus oxychloride . It can also be synthesized by chlorination of chlorodimethyl ether .


Molecular Structure Analysis

The molecular structure of “Dichloromethyl methyl ether” consists of a dichloromethyl group and a methyl group . The molecular weight is 114.96 g/mol .


Chemical Reactions Analysis

“Dichloromethyl methyl ether” is used in the formylation of aromatic compounds (Rieche formylation) and as a chlorination agent in the formation of acid chlorides .


Physical and Chemical Properties Analysis

“Dichloromethyl methyl ether” has a boiling point of 85 - 87 °C, a density of 1.29 g/cm3 (20 °C), and a vapor pressure of 84 hPa (20 °C) .

Scientific Research Applications

Synthesis and Derivatives

Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate and its derivatives are primarily used in organic synthesis. They play a critical role in the synthesis of various biologically active compounds and intermediates. For example:

  • A study demonstrated the synthesis of previously unknown derivatives of methyl 5-amino-4,5'-bi-1,3-oxazole-4'-carboxylate through reactions involving 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones (Shablykin et al., 2016).
  • Synthesis and transformation of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid, from methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, were reported, leading to functional derivatives for further transformations (Prokopenko et al., 2010).

Photochemistry and Spectroscopy

This compound derivatives are also studied for their photochemical and spectroscopic properties:

  • Photochemistry and vibrational spectra of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate (a related compound) were studied using FTIR spectroscopy and theoretical calculations to predict and observe low energy conformers (Lopes et al., 2011).

Synthetic Elaboration and Reactions

These compounds are versatile in organic synthesis, used for synthetic elaboration and various chemical reactions:

  • 2-(Halomethyl)-4,5-diphenyloxazoles, similar in structure, are reactive scaffolds for synthetic elaboration, useful in substitution reactions to prepare various oxazole derivatives (Patil & Luzzio, 2016).
  • The addition of lithiated 2-(chloromethyl)-4,5-dihydro-1,3-oxazoles to nitrones was studied, showing different stereochemical outcomes depending on the lithiated oxazole used (Capriati et al., 2002).

Mechanism of Action

The mechanism of action of “Dichloromethyl methyl ether” is associated with its use as a formyl source in the Rieche formylation .

Safety and Hazards

“Dichloromethyl methyl ether” is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage .

Properties

IUPAC Name

methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2NO3/c1-11-6(10)3-2-12-5(9-3)4(7)8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWFPMBSMDORNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC(=N1)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of dichloroacetonitrile (215 g, 1.96 mol) in methanol (200 mL) was added drop-wise to a −5° C. solution of sodium methoxide (15.4 g, 0.285 mol) in methanol (500 mL). A solution of ethyl serinate, hydrochloride salt (382 g, 2.45 mol) in methanol (300 mL) was then added to the −5° C. reaction mixture, which was subsequently allowed to stir at room temperature for 16 hours. Dichloromethane (1 L) and water (800 mL) were added, and the aqueous layer was extracted with dichloromethane (1 L); the combined organic layers were concentrated in vacuo to provide the product as a yellow oil, which was used in the next step without additional purification. Yield: 300 g, 1.4 mol, 71%. 1H NMR (400 MHz, CDCl3) δ 6.29 (s, 1H), 4.90 (dd, J=10.8, 8.3 Hz, 1H), 4.74 (dd, J=8.8, 8.3 Hz, 1H), 4.66 (dd, J=10.8, 8.9 Hz, 1H), 3.82 (s, 3H).
Quantity
215 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
382 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

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